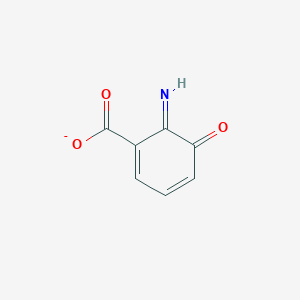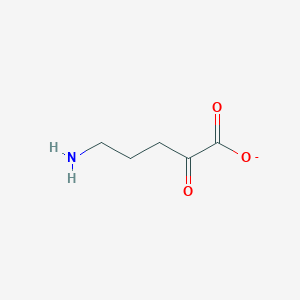
5-amino-2-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-oxopentanoate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of a 5-amino-2-oxopentanoic acid.
Aplicaciones Científicas De Investigación
Biosynthesis Precursor : 5-Amino-4-oxopentanoic acid (5-aminolevulinic acid) is a key precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These are central to various biological processes, including photosynthesis, oxygen transport, and electron transport. A synthetic scheme to prepare any isotopomer of 5-aminolevulinic acid in high yield has been developed (Shrestha‐Dawadi & Lugtenburg, 2003).
Analytical Method Development : A sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, suitable for isotope enrichment analysis, has been described. This method is critical for understanding the metabolic pathways of related compounds in various health conditions (Schadewaldt, Wendel, & Hammen, 1996).
Photodynamic Therapy : 5-Aminolaevulinic acid (ALA) and its derivatives, including 5-amino-4-oxopentanoate, have been used in photodynamic therapy (PDT) for the treatment of actinic keratosis and other neoplastic skin diseases. A study compared a new gel formulation of ALA with established treatments, demonstrating its potential in dermatological applications (Dirschka et al., 2012).
Pancreatic Islet Metabolism : The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, revealing its role in stimulating islet-cell respiration, ketone-body formation, and biosynthetic activity. This provides insights into metabolic processes in pancreatic cells (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis : Various methods for the synthesis of 5-amino-4-oxopentanoic acid and its hydrochloride have been developed, showcasing its chemical versatility and applications in synthesizing related compounds (Yuan, 2006); (Konarev, Lukyanets, & Negrimovskii, 2007).
Protease Assay Development : A chromogenic amino acid derived from 5-amino-4-oxopentanoic acid has been used to develop a selective assay for HIV-protease, highlighting its utility in biomedical research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Radiotracer Synthesis : The compound has been utilized in the synthesis of precursors for PET radiotracers, demonstrating its application in diagnostic imaging and cancer research (Liu et al., 2017).
Enzyme Inhibition Study : Ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, a derivative of 5-amino-2-oxopentanoate, has been synthesized and tested for inhibitory activity against the enzyme acetylcholinesterase, indicating its potential in enzyme inhibition studies (Líns et al., 2015).
Propiedades
Nombre del producto |
5-amino-2-oxopentanoate |
|---|---|
Fórmula molecular |
C5H8NO3- |
Peso molecular |
130.12 g/mol |
Nombre IUPAC |
5-amino-2-oxopentanoate |
InChI |
InChI=1S/C5H9NO3/c6-3-1-2-4(7)5(8)9/h1-3,6H2,(H,8,9)/p-1 |
Clave InChI |
BWHGMFYTDQEALD-UHFFFAOYSA-M |
SMILES canónico |
C(CC(=O)C(=O)[O-])CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



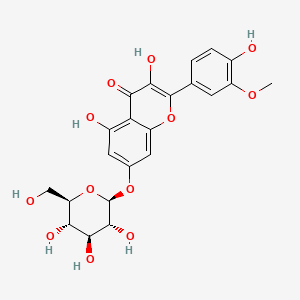
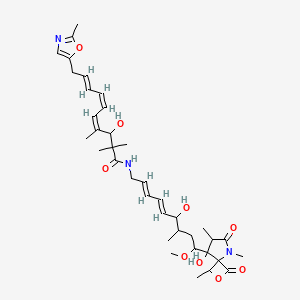
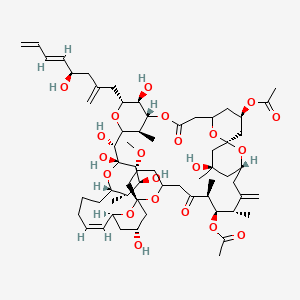
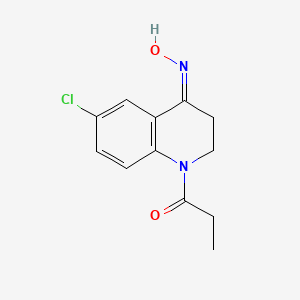
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
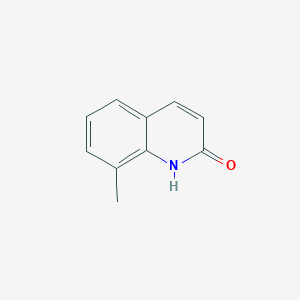
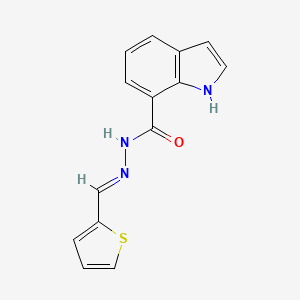
![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
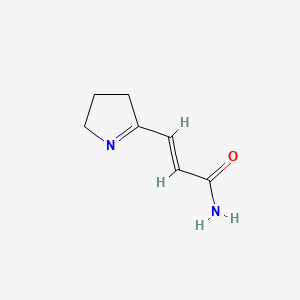
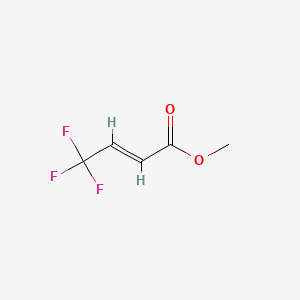
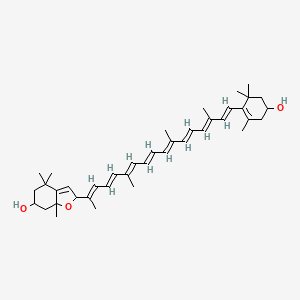
![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)
